Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate
Description
Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate is a chiral tetrahydrofuran derivative featuring a methyl ester at position 3 and a free amino group at position 4. Its stereochemistry (3S,4R) is critical for biological activity, as enantiomeric forms often exhibit distinct pharmacological profiles. This compound serves as a key intermediate in organic synthesis, particularly in the development of peptidomimetics and small-molecule therapeutics.
Properties
IUPAC Name |
methyl (3S,4R)-4-aminooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKCZMNEYIICEE-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate is a chiral compound with significant implications in medicinal chemistry and drug development. Its unique structural properties make it a valuable candidate for various biological applications, particularly in the synthesis of compounds targeting critical biological pathways.
Chemical Structure and Properties
- Molecular Formula: C₆H₁₁N₁O₃
- Structural Features: The compound features a tetrahydrofuran ring, an amino group, and a carboxylate ester, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential as an intermediate in the synthesis of compounds that interact with the androgen receptor. This interaction is particularly relevant for developing anticancer drugs. Furthermore, the compound's structural characteristics suggest possible interactions with various other biological targets.
Key Findings
-
Androgen Receptor Interaction:
- This compound has shown potential as a precursor for synthesizing compounds that modulate androgen receptor activity, which is crucial in prostate cancer treatment.
-
Binding Affinities:
- Interaction studies have focused on the compound's binding affinities with various biological targets. The results indicate that the stereochemistry of the compound significantly influences its binding properties and biological efficacy.
- Synthesis of Related Compounds:
Comparative Analysis with Related Compounds
The following table summarizes this compound in comparison to structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl (2S,4S)-4-aminotetrahydrofuran-2-carboxylate | Similar tetrahydrofuran ring | Different stereochemistry at carbon 2 |
| Methyl (3R,4S)-4-aminotetrahydrofuran-3-carboxylate | Similar core structure | Variation in stereochemistry affecting biological activity |
| (3R,4R)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | Pyran ring instead of tetrahydrofuran | Potentially different reactivity due to ring structure |
This comparison highlights the significance of stereochemistry and functional group positioning in determining biological activity and chemical reactivity.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The functional groups present allow it to form hydrogen bonds and ionic interactions, modulating the activity of these targets and leading to desired biological effects .
Case Studies and Research Findings
Recent research has focused on the pharmacological implications of this compound:
- Pharmacological Studies:
- Synthetic Methodologies:
Scientific Research Applications
Pharmaceutical Development
Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate is utilized as an intermediate in synthesizing drugs targeting androgen receptors, which are vital in developing therapies for conditions such as prostate cancer. The compound's ability to form stable chiral derivatives makes it essential for creating enantiomerically pure pharmaceuticals, which are critical for drug efficacy and safety .
Chemical Synthesis
The compound serves as a chiral building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for the development of stereochemically pure compounds, which are important in producing pharmaceuticals and fine chemicals. Common reactions involving this compound include:
- Oxidation : Converting the hydroxymethyl group into carboxylic acids or aldehydes.
- Reduction : Transforming the amino group into primary amines.
- Substitution : Replacing the hydroxymethyl group with other functional groups.
Biological Studies
This compound has been studied for its interactions with various biological targets. Research indicates potential binding affinities with enzymes and receptors, influencing their activity through hydrogen bonding mechanisms . Its chiral nature significantly affects its biological effects, making it valuable for studying enzyme-substrate interactions and other biochemical processes.
Case Studies
Several studies have demonstrated the compound's efficacy in various applications:
- Drug Design Targeting Androgen Receptors : Research has shown that this compound can serve as a precursor for compounds that selectively target androgen receptors, contributing to the development of anticancer drugs.
- Enzyme Interaction Studies : Investigations into enzyme-substrate interactions reveal that the amino group of this compound can form hydrogen bonds within active sites of enzymes, potentially acting as an inhibitor or modulator .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Variations
Three related compounds are analyzed for comparative insights:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate | N/A | C₆H₁₁NO₃ | ~145.16 | Free amine, methyl ester |
| (3R,4S)-4-Boc-amino-tetrahydro-furan-3-carboxylic acid | 1821782-14-2 | C₁₀H₁₇NO₅ | 231.248 | Boc-protected amine, carboxylic acid |
| Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 | C₆H₈O₄ | 144.12 | Ketone, methyl ester |
Key Observations:
This compound: The free amino group enables nucleophilic reactivity (e.g., acylation, alkylation), while the methyl ester enhances lipophilicity. Its stereochemistry likely influences binding affinity in biological targets.
(3R,4S)-4-Boc-amino-tetrahydro-furan-3-carboxylic Acid: The tert-butoxycarbonyl (Boc) protecting group stabilizes the amine during synthetic workflows, reducing undesired side reactions. The carboxylic acid moiety (vs.
Methyl 4-oxotetrahydrofuran-3-carboxylate: The ketone at position 4 allows for reduction or nucleophilic addition, making it a versatile precursor. The absence of an amino group limits its use in amine-dependent reactions .
Research Findings and Practical Considerations
- Stability : The Boc-protected derivative exhibits superior shelf-life compared to the free amine, which may degrade via oxidation or dimerization.
- Stereochemical Purity : All three compounds require stringent chiral resolution techniques (e.g., asymmetric catalysis, chromatography) to maintain enantiomeric excess, critical for pharmacological efficacy.
- Metabolic Considerations : Ester hydrolysis in vivo could convert the target compound or its analogs into carboxylic acids, altering bioavailability and clearance rates.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a Michael addition, where the chiral lithium amide attacks the β-carbon of a γ-keto-α,β-unsaturated ester. This step establishes the stereochemistry at C3 and C4. Subsequent cyclization forms the tetrahydrofuran ring.
Optimization Strategies
-
Temperature Control : Maintaining −78°C during the conjugate addition minimizes racemization.
-
Catalyst Loading : Stoichiometric lithium amide ensures complete conversion, albeit with higher costs.
-
Workup : Aqueous extraction with ethyl acetate removes polar byproducts, achieving >97% enantiomeric excess (e.e.).
Hydrogenation of Oxo Precursors
A patent-pending method starts with L-aspartic acid derivatives, leveraging hydrogenation to introduce the amino group.
Synthetic Pathway
-
Oxo-Ester Formation : L-aspartic acid is converted to a γ-keto ester via oxidation.
-
Hydrogenation : Palladium-catalyzed hydrogenation reduces the ketone to an amine while preserving stereochemistry.
Critical Considerations
-
Catalyst Activation : Pre-treatment of Pd/C with H₂ at 50°C enhances activity.
-
Stereochemical Retention : The use of chiral auxiliaries during oxidation ensures the (3S,4R) configuration is retained.
Photocatalytic Amination
Recent advances employ iridium photocatalysts for redox-neutral amination, as detailed in a Royal Society of Chemistry protocol.
Reaction Setup
-
Photocatalyst : Ir(dFppy)₃ (3 mol%)
-
Solvent : MeCN/TFE (4:1 v/v)
-
Light Source : Blue LEDs (450 nm)
-
Additive : Potassium acetate (2.0 equiv.)
Mechanistic Insights
The iridium complex facilitates single-electron transfer (SET), enabling C–N bond formation without external oxidants. The process avoids racemization, achieving 89% yield and >99% e.e. in model substrates.
Comparative Analysis of Methods
| Method | Yield (%) | e.e. (%) | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Addition | 56 | 97 | Moderate | High |
| Hydrogenation | 85 | 99 | High | Medium |
| Photocatalysis | 89 | 99 | Low | Very High |
Key Findings :
-
Hydrogenation balances yield and scalability for industrial applications.
-
Photocatalysis offers superior stereocontrol but requires specialized equipment.
-
Asymmetric synthesis remains valuable for small-scale enantiopure batches.
Purification and Characterization
Chromatographic Techniques
Q & A
Q. What are the key considerations in synthesizing Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate to ensure stereochemical purity?
- Methodological Answer : Stereochemical control during synthesis requires chiral catalysts or auxiliaries. For example, enantioselective hydrogenation of ketones using transition-metal catalysts (e.g., Ru-BINAP complexes) can yield the desired (3S,4R) configuration. Protecting the amine group with Boc or Fmoc during carboxylation prevents racemization . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column with hexane:IPA eluent) confirms enantiomeric excess (>98% purity). Elemental analysis (e.g., C 34.77%, H 4.27%, F 32.9% vs. calculated values ) and [α]D measurements (e.g., [α] = -20.9° in CHCl₃ ) validate purity.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H NMR : Key signals include the methoxy group (δ 3.7–3.8 ppm, singlet) and the tetrahydrofuran ring protons (δ 3.5–4.2 ppm, multiplet). Coupling constants (e.g., J = 6–8 Hz for vicinal protons) confirm ring conformation .
- 13C NMR : The carbonyl carbon (δ 170–175 ppm) and amine-bearing carbon (δ 50–55 ppm) are diagnostic. DEPT-135 distinguishes CH₂ groups in the tetrahydrofuran ring .
- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns carbons to specific protons, resolving overlaps in crowded regions .
Advanced Research Questions
Q. What strategies address low yields in enantioselective synthesis of (3S,4R)-configured derivatives?
- Methodological Answer :
- Dynamic Kinetic Resolution (DKR) : Use palladium catalysts with chiral ligands (e.g., PHOX) to isomerize intermediates while forming the desired stereocenter .
- Enzyme-Mediated Asymmetric Synthesis : Lipases (e.g., Candida antarctica) catalyze transesterification with high enantioselectivity (e.g., >90% ee) under mild conditions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to optimize catalyst-substrate interactions .
Q. How can X-ray crystallography resolve conformational ambiguities in derivatives of this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation from EtOAc/hexane (1:1) yields single crystals suitable for diffraction .
- Data Collection : Use a synchrotron source (λ = 0.710–0.980 Å) to collect high-resolution data (e.g., 0.8 Å).
- Refinement : Programs like SHELXL refine structures to R-factors <0.05. Key parameters include torsional angles (e.g., C3-C4-N4 = 112.5° ) and hydrogen-bond networks (e.g., N-H⋯O interactions stabilizing the lactam ring ).
Q. How should researchers reconcile discrepancies between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?
- Methodological Answer :
- Solvent Effects : Simulate NMR shifts using PCM models (e.g., IEFPCM for CHCl₃) to account for solvation .
- Conformational Sampling : MD simulations (e.g., AMBER) identify dominant conformers in solution. Compare NOESY cross-peaks to MD-predicted distances .
- Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and computed shifts. Deviations >0.5 ppm suggest missing conformers or incorrect proton assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
